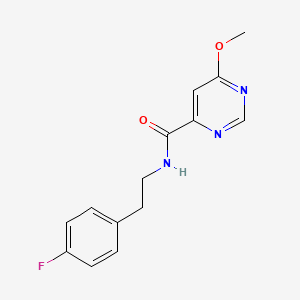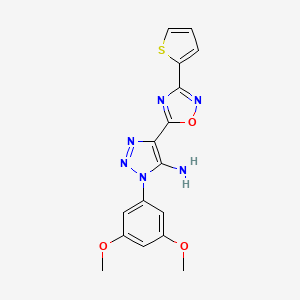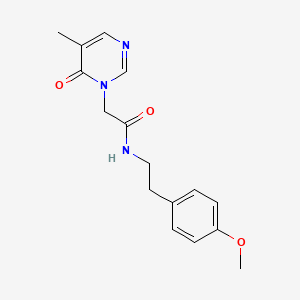![molecular formula C22H25FN2O6 B2705319 2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate CAS No. 1794915-92-6](/img/structure/B2705319.png)
2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(2-Fluorophenyl)piperazin-1-YL]-2-oxoethyl 3,4,5-trimethoxybenzoate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which can enhance the ability of a drug to penetrate tissues . The trimethoxybenzoate moiety could potentially contribute to the overall polarity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a piperazine ring attached to a fluorophenyl group and a trimethoxybenzoate group. The exact structure would depend on the specific locations of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, and the presence of the fluorophenyl and trimethoxybenzoate groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. The presence of the fluorophenyl and trimethoxybenzoate groups could influence these properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, related to the requested chemical structure, was synthesized through a condensation reaction. It was characterized using various spectroscopic methods, and its structure was confirmed by X-ray diffraction, showcasing its crystallization in the monoclinic system. This study highlights the importance of structural analysis in understanding compound properties (Sanjeevarayappa et al., 2015).
Antibacterial and Anthelmintic Activities
The same compound exhibited modest antibacterial and moderate anthelmintic activities, suggesting potential for development into treatments for infections and parasitic worms (Sanjeevarayappa et al., 2015).
Antioxidant Properties
Another study focused on derivatives of 2-alkoxyphenylcarbamic acid, which include a moiety similar to the requested compound. These derivatives were evaluated for their in vitro antioxidant potential, revealing some compounds with promising activities comparable to reference drugs. This research underscores the potential for developing new antioxidant agents (Malík et al., 2017).
Molecular Architecture
The synthesis of highly biologically active 3-piperazine-bisbenzoxaborole and its fluorine analog was described. These compounds exhibited unique molecular architectures, determined by X-ray measurements, indicating the significance of fluorine substitutions in enhancing biological activity (Adamczyk-Woźniak et al., 2013).
Synthesis and Characterization of Analogues
A range of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives was synthesized. These compounds were evaluated for their in vitro antibacterial activity, highlighting the role of the fluorine moiety in antimicrobial efficacy (Babu et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit equilibrative nucleoside transporters (ents), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit ents, reducing the uptake of nucleosides . This could potentially disrupt nucleotide synthesis and adenosine function.
Biochemical Pathways
Inhibition of ents can affect nucleotide synthesis and adenosine function, which are critical for various cellular processes .
Pharmacokinetics
Similar compounds have been found to have a molecular weight of 3424 g/mol, a computed XLogP3-AA value of 22, one hydrogen bond donor count, five hydrogen bond acceptor counts, and a rotatable bond count of 6. These properties could potentially influence the compound’s bioavailability.
Result of Action
Similar compounds have been shown to reduce the uptake of nucleosides in cells, potentially disrupting nucleotide synthesis and adenosine function .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O6/c1-28-18-12-15(13-19(29-2)21(18)30-3)22(27)31-14-20(26)25-10-8-24(9-11-25)17-7-5-4-6-16(17)23/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTZSAFUNZEWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-4-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzaldehyde](/img/structure/B2705236.png)

![Methyl 4-[(cyanomethyl)(cyclopentyl)carbamoyl]benzoate](/img/structure/B2705238.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2705240.png)
![N-(2-fluorophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2705241.png)

![{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2705244.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2705247.png)
![[4-(4-Cyanophenyl)phenyl] 2-(2-nitrophenyl)sulfinylacetate](/img/structure/B2705250.png)
![2-[5-(Diethylsulfamoyl)-2-oxo-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2705251.png)
